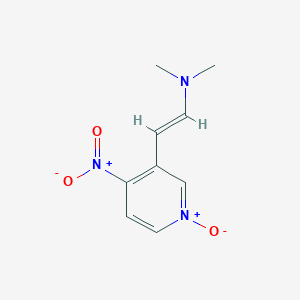

3-Fluoro-2-morpholinoaniline

説明

3-Fluoro-2-morpholinoaniline is a fluorinated heterocyclic building block. It is used as a synthesis intermediate for Schiff bases, carbon nanodots, and carbamates in applications of APIs, OLEDs, and antimicrobials . It is an important intermediate of the antibiotic drug linezolid .

Synthesis Analysis

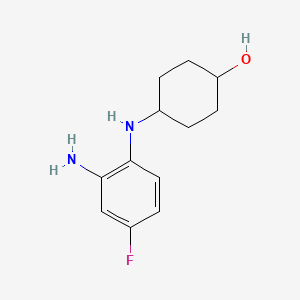

The precursor compound 3-fluoro-4-morpholinoaniline was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction with Fe/NH4Cl . A series of new sulfonamides and carbamates have been synthesized in good yields (75–89%) by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound .Molecular Structure Analysis

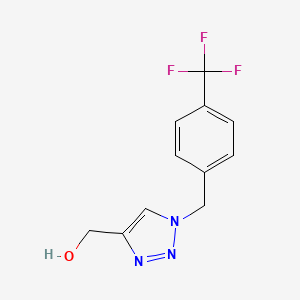

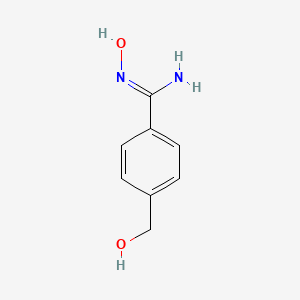

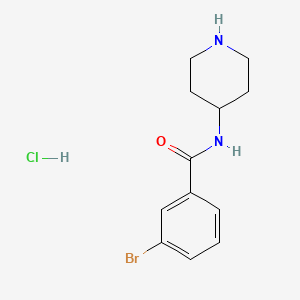

The molecular formula of 3-Fluoro-2-morpholinoaniline is C10H13FN2O, and its molecular weight is 196.22 g/mol .Chemical Reactions Analysis

A series of new sulfonamides and carbamates have been synthesized from 3-fluoro-4-morpholinoaniline. The structures of these products were elucidated by spectroscopic data such as IR, NMR (1H and 13C NMR), and mass and elemental analyses .Physical And Chemical Properties Analysis

3-Fluoro-2-morpholinoaniline is an off-white to pale beige powder . The presence of fluorine in organic molecules can often result in significant changes in their chemical, physical, and biological properties due to fluorine’s blocking effect in metabolic transformations, mimicking of enzyme substrates, and the subsequent increase in the molecular lipophilicity to enhance bioavailability .科学的研究の応用

Antibiotic Drug Synthesis

3-Fluoro-2-morpholinoaniline is an important intermediate in the synthesis of the antibiotic drug linezolid . It is synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions .

Antimicrobial Activity

Sulfonamides and carbamates of 3-fluoro-2-morpholinoaniline have been synthesized for biological interest . These compounds have shown good to potent antimicrobial activity against various bacteria and fungi . In particular, the sulfonamide derivatives have exhibited potent antifungal activity .

Molecular Docking Studies

Molecular docking studies have been performed on these compounds to predict their affinity and orientation at the active enzyme site . Some compounds have shown high binding affinities, which is in good agreement with in vitro antimicrobial screening .

Synthesis of Schiff Bases

3-Fluoro-2-morpholinoaniline has been used in the synthesis of Schiff bases . Schiff bases have a wide range of applications in pharmacy, industry, electrochemistry, agriculture, and more .

Antimalarial, Antioxidant, and Anti-inflammatory Properties

Morpholine and its phenyl substituted derivatives, including 3-fluoro-2-morpholinoaniline, have been extensively utilized for their antimalarial, antioxidant, antimicrobial, anti-inflammatory, and analgesic properties .

Computational Studies

Computational investigations have been carried out on 3-fluoro-2-morpholinoaniline through semi-empirical Austin Model-1 (AM1), SCF-MM2, and DFT/B3LYP methods . These studies help to predict various properties of the molecule .

Synthesis of Novel Amides

A series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides have been synthesized and screened for their in vitro antibacterial properties .

作用機序

Target of Action

3-Fluoro-2-morpholinoaniline is an important intermediate of the antibiotic drug linezolid . It primarily targets DNA gyrase , a type II topoisomerase, which is crucial for bacterial DNA replication . The compound’s interaction with this enzyme inhibits the supercoiling of bacterial DNA, thereby preventing bacterial growth and proliferation .

Mode of Action

The compound interacts with its target, DNA gyrase, by forming hydrogen bonds with surrounding amino acids at the active site . This interaction disrupts the enzyme’s ability to supercoil bacterial DNA, thereby inhibiting DNA replication and bacterial growth .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, it prevents the supercoiling of bacterial DNA, a critical step in DNA replication . This disruption in the replication process leads to the cessation of bacterial growth and proliferation .

Result of Action

The primary result of the compound’s action is the inhibition of bacterial growth and proliferation . By disrupting DNA replication, it prevents bacteria from multiplying, which can help control bacterial infections .

特性

IUPAC Name |

3-fluoro-2-morpholin-4-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-8-2-1-3-9(12)10(8)13-4-6-14-7-5-13/h1-3H,4-7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAQRABPYFPGML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-morpholinoaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B3092596.png)